molecular formula C9H20BrNOS B12678984 (2-(Butyrylthio)ethyl)trimethylammonium bromide CAS No. 94088-03-6

(2-(Butyrylthio)ethyl)trimethylammonium bromide

Katalognummer: B12678984
CAS-Nummer: 94088-03-6
Molekulargewicht: 270.23 g/mol
InChI-Schlüssel: JLFDGMDQNMQCGF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Butyrylthio)ethyl)trimethylammonium bromide: is a chemical compound with the molecular formula C9H20BrNOS and a molecular weight of 270.23 g/mol . It is known for its unique structure, which includes a butyrylthio group attached to an ethyl chain, further connected to a trimethylammonium group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of (2-(Butyrylthio)ethyl)trimethylammonium bromide typically involves the reaction of 2-bromoethyltrimethylammonium bromide with butyryl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

(2-(Butyrylthio)ethyl)trimethylammonium bromide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(2-(Butyrylthio)ethyl)trimethylammonium bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-(Butyrylthio)ethyl)trimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors . The butyrylthio group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The trimethylammonium group can interact with negatively charged sites on receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

(2-(Butyrylthio)ethyl)trimethylammonium bromide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Eigenschaften

CAS-Nummer

94088-03-6

Molekularformel

C9H20BrNOS

Molekulargewicht

270.23 g/mol

IUPAC-Name

2-butanoylsulfanylethyl(trimethyl)azanium;bromide

InChI

InChI=1S/C9H20NOS.BrH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

JLFDGMDQNMQCGF-UHFFFAOYSA-M

Kanonische SMILES

CCCC(=O)SCC[N+](C)(C)C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.